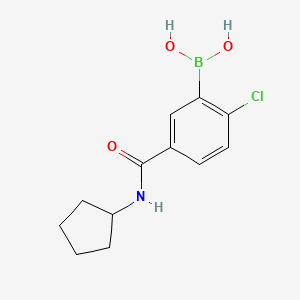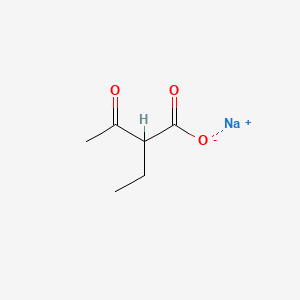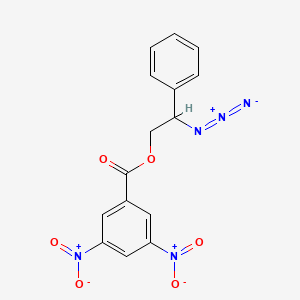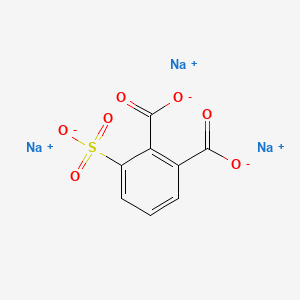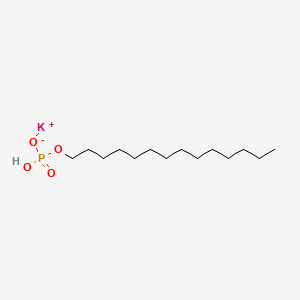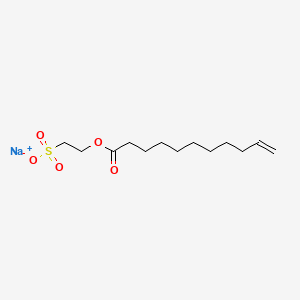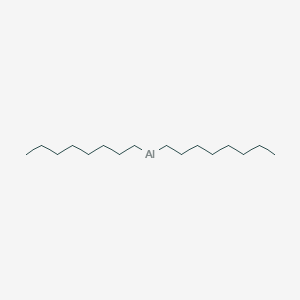
Dipentadecyl glutarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipentadecyl glutarate is an organic compound with the molecular formula C35H68O4 It is an ester derived from glutaric acid and pentadecanol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dipentadecyl glutarate can be synthesized through the esterification of glutaric acid with pentadecanol. The reaction typically involves heating glutaric acid and pentadecanol in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the equilibrium towards the formation of the ester.
Industrial Production Methods
In industrial settings, this compound can be produced using continuous esterification processes. These processes often involve the use of large-scale reactors and efficient separation techniques to isolate the desired ester product. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Dipentadecyl glutarate can undergo various chemical reactions, including:
Hydrolysis: The ester bond in this compound can be hydrolyzed in the presence of water and an acid or base catalyst to yield glutaric acid and pentadecanol.
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester group into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Glutaric acid and pentadecanol.
Oxidation: Corresponding carboxylic acids and alcohols.
Reduction: Alcohols derived from the ester group.
Wissenschaftliche Forschungsanwendungen
Dipentadecyl glutarate has several scientific research applications:
Chemistry: Used as a model compound in esterification and hydrolysis studies.
Biology: Investigated for its potential role in biological systems and metabolic pathways.
Medicine: Explored for its potential therapeutic applications and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals, lubricants, and plasticizers.
Wirkmechanismus
The mechanism of action of dipentadecyl glutarate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes involved in ester hydrolysis, leading to the release of glutaric acid and pentadecanol. These metabolites can then participate in various metabolic pathways, influencing cellular functions and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dipentadecyl succinate: An ester derived from succinic acid and pentadecanol.
Dipentadecyl adipate: An ester derived from adipic acid and pentadecanol.
Dipentadecyl pimelate: An ester derived from pimelic acid and pentadecanol.
Uniqueness
Dipentadecyl glutarate is unique due to its specific ester structure and the properties conferred by the glutaric acid moiety. Compared to similar compounds, it may exhibit distinct reactivity and applications based on the length and branching of the carbon chain in the ester group.
Eigenschaften
CAS-Nummer |
26720-15-0 |
|---|---|
Molekularformel |
C35H68O4 |
Molekulargewicht |
552.9 g/mol |
IUPAC-Name |
dipentadecyl pentanedioate |
InChI |
InChI=1S/C35H68O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-32-38-34(36)30-29-31-35(37)39-33-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-33H2,1-2H3 |
InChI-Schlüssel |
NPEZJEDWVLVWIP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCOC(=O)CCCC(=O)OCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


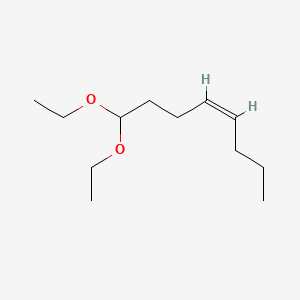
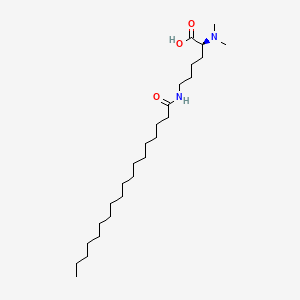
![3,6-Dimethyl-1-oxaspiro[4.5]decane](/img/structure/B12647838.png)



